![molecular formula C12H12N4O B7507408 N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7507408.png)
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a potential therapeutic target for the treatment of cancer, as it has been shown to enhance the anti-tumor immune response.
Mecanismo De Acción
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide prevents the binding of adenosine, which is a molecule that can suppress the immune response. This leads to increased activation of immune cells and enhanced anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, leading to increased production of cytokines and chemokines. These molecules play important roles in the immune response, and their increased production can lead to enhanced tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide is that it has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation is that its efficacy may be limited to certain types of cancer, as the expression of the adenosine A2A receptor can vary depending on the tumor type.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide. One area of focus could be on identifying biomarkers that can predict response to N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide treatment. Additionally, combination therapies involving N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide and other immune checkpoint inhibitors could be explored, as these therapies may have synergistic effects. Finally, studies could be conducted to evaluate the safety and efficacy of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide in clinical trials, with the goal of bringing this promising therapy to patients in need.
Métodos De Síntesis
The synthesis of N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide involves the reaction of 6-bromo-3-pyridinecarboxylic acid with cyclopropylamine, followed by the addition of imidazole and subsequent purification.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide has been the subject of numerous scientific studies in recent years, with a focus on its potential as a cancer therapy. Research has shown that N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide can enhance the activity of immune cells, such as T cells and natural killer cells, leading to increased tumor cell death.
Propiedades
IUPAC Name |
N-cyclopropyl-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-2-3-10)9-1-4-11(14-7-9)16-6-5-13-8-16/h1,4-8,10H,2-3H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJJBAAUERUBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.